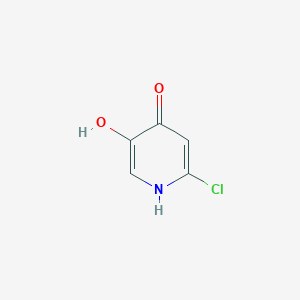

6-Chloropyridine-3,4-diol

CAS No.:

Cat. No.: VC13764327

Molecular Formula: C5H4ClNO2

Molecular Weight: 145.54 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4ClNO2 |

|---|---|

| Molecular Weight | 145.54 g/mol |

| IUPAC Name | 2-chloro-5-hydroxy-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C5H4ClNO2/c6-5-1-3(8)4(9)2-7-5/h1-2,9H,(H,7,8) |

| Standard InChI Key | FPFLOMXFYSVNQA-UHFFFAOYSA-N |

| SMILES | C1=C(NC=C(C1=O)O)Cl |

| Canonical SMILES | C1=C(NC=C(C1=O)O)Cl |

Introduction

6-Chloropyridine-3,4-diol is a heterocyclic compound belonging to the pyridine family, specifically a chlorinated derivative with hydroxyl groups at the 3 and 4 positions of the pyridine ring. Its molecular formula is C5H4ClNO2, and it has a molecular weight of approximately 145.54 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Methods

The synthesis of 6-Chloropyridine-3,4-diol can be achieved through various methods, including:

-

Electrochemical Reduction: This method is noted for its high yield and efficiency, often exceeding 90% under optimized conditions.

-

Biocatalytic Processes: These offer an environmentally friendly alternative, utilizing microbial metabolism for compound transformation.

Applications and Research Findings

6-Chloropyridine-3,4-diol has diverse applications across scientific domains:

-

Pharmaceuticals: Its potential in drug development is due to its interactions with biological systems, particularly enzymes and receptors that recognize hydroxylated aromatic compounds.

-

Agrochemicals: The compound's reactivity and solubility make it suitable for applications in agricultural chemistry.

-

Materials Science: Its unique chemical structure contributes to its utility in developing new materials.

Chemical Reactivity

The reactivity of 6-Chloropyridine-3,4-diol is influenced by the electronic effects of both the chlorine atom and the hydroxyl groups. Nucleophiles may attack at positions ortho or para to the chlorine atom due to increased electron density from the hydroxyl groups.

Analytical Methods

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of 6-Chloropyridine-3,4-diol.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume